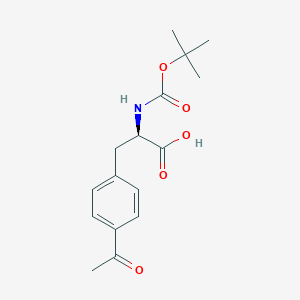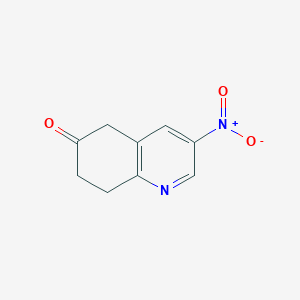![molecular formula C15H20FNO4 B6329225 D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- CAS No. 1213402-72-2](/img/structure/B6329225.png)
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl-: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluoro group and a tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, converting it to a hydrogen atom, or the carbonyl group, converting it to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Biology: In biological research, this compound can be used to study the effects of fluoro and methyl substitutions on the activity of phenylalanine derivatives. It can also serve as a probe to investigate enzyme-substrate interactions and metabolic pathways .
Medicine: Its ability to modulate enzyme activity and receptor binding makes it a valuable tool in drug discovery .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and agrochemicals .
Wirkmechanismus
The mechanism of action of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methyl groups can enhance the binding affinity and selectivity of the compound, leading to increased biological activity. The Boc protecting group can be removed under acidic conditions, allowing the compound to interact with its targets more effectively .
Vergleich Mit ähnlichen Verbindungen
- D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-iodo-
- D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-fluoro-β-methyl-4-nitro-
- D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-phenylmethyl ester
Uniqueness: The presence of both fluoro and methyl groups in D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- makes it unique compared to other similar compounds. These substitutions can significantly alter the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications .
Eigenschaften
IUPAC Name |
(2R)-3-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNQHFJUOICJME-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
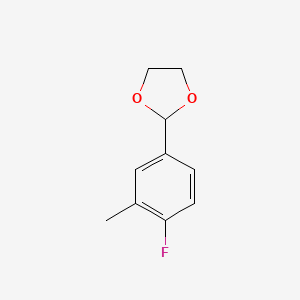
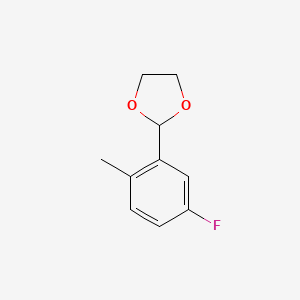
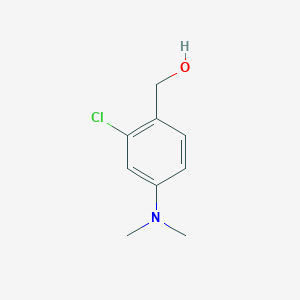
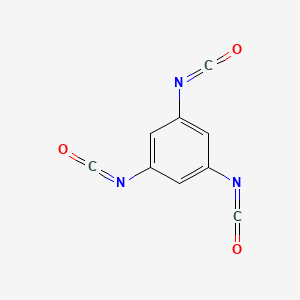
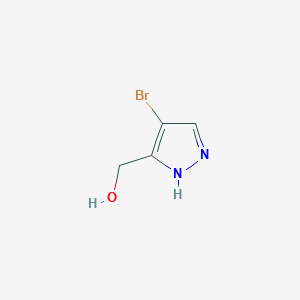
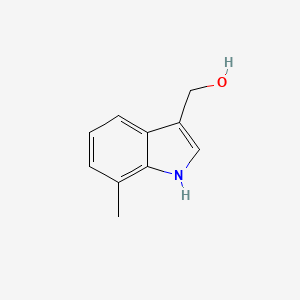
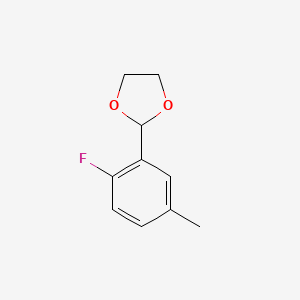
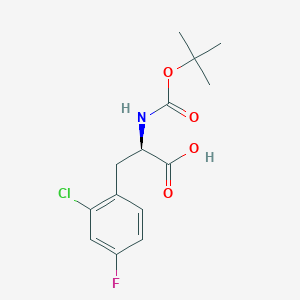

![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)
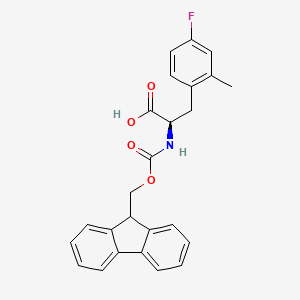
![(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid](/img/structure/B6329221.png)
